
Bis(N-salicylidene-2-bromoaniline)-nickel(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(N-salicylidene-2-bromoaniline)-nickel(II), abbreviated as Ni(SBA)2, is a coordination complex of nickel with the ligand N-salicylidene-2-bromoaniline. It is an important component of many catalytic processes, and has been studied extensively for its potential applications in the fields of organic synthesis, catalysis, and materials science.
科学的研究の応用
Ni(SBA)2 has been studied extensively for its potential applications in the fields of organic synthesis, catalysis, and materials science. In terms of organic synthesis, Ni(SBA)2 has been used as a catalyst for the synthesis of various organic compounds, such as amines, alcohols, and esters. In terms of catalysis, Ni(SBA)2 has been used as a catalyst for the hydrogenation of alkenes and the hydrolysis of amides. In terms of materials science, Ni(SBA)2 has been used as a catalyst for the synthesis of nanoparticles and nanowires.
作用機序
The mechanism of action of Ni(SBA)2 is complex and not fully understood. It is believed that the coordination complex acts as a Lewis acid, which facilitates the formation of a covalent bond between the nickel and the ligand, resulting in the formation of the coordination complex. The coordination complex then acts as a catalyst for the reactions it is used in, by providing a surface on which the reactants can interact and form the desired product.
Biochemical and Physiological Effects
Ni(SBA)2 has been studied extensively for its potential applications in the fields of organic synthesis, catalysis, and materials science. However, its biochemical and physiological effects have not been extensively studied. It is believed that the coordination complex is not toxic and does not produce any adverse effects when used in laboratory experiments.
実験室実験の利点と制限
The main advantage of using Ni(SBA)2 in laboratory experiments is its high catalytic activity. It has been shown to be highly efficient in catalyzing a variety of reactions, including the hydrogenation of alkenes and the hydrolysis of amides. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, so it must be used in an organic solvent. Additionally, it is sensitive to air and moisture, so it must be stored in an airtight container.
将来の方向性
The potential applications of Ni(SBA)2 are vast and its use in laboratory experiments is only beginning to be explored. Some potential future directions for research include the development of new catalysts based on Ni(SBA)2, the exploration of its potential applications in biochemistry and medicine, and the development of new methods for its synthesis. Additionally, further research into its biochemical and physiological effects could lead to new applications in the fields of organic synthesis, catalysis, and materials science.
合成法
Ni(SBA)2 can be synthesized by several different methods. One method involves the reaction of nickel(II) chloride hexahydrate and N-salicylidene-2-bromoaniline in aqueous solution to form the coordination complex. This reaction can be facilitated by the addition of a base, such as sodium hydroxide, to the reaction mixture. Another method involves the reaction of nickel(II) chloride hexahydrate and N-salicylidene-2-bromoaniline in an organic solvent, such as acetonitrile. This reaction can be catalyzed by the addition of a Lewis acid, such as boron trifluoride.
特性
IUPAC Name |
2-[(2-bromophenyl)iminomethyl]phenol;nickel |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H10BrNO.Ni/c2*14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16;/h2*1-9,16H; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFBFNAHRYKCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2Br)O.C1=CC=C(C(=C1)C=NC2=CC=CC=C2Br)O.[Ni] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20Br2N2NiO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(N-salicylidene-2-bromoaniline)-nickel(II) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

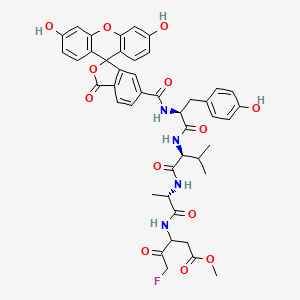
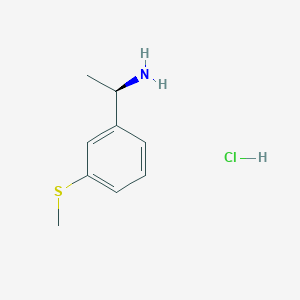
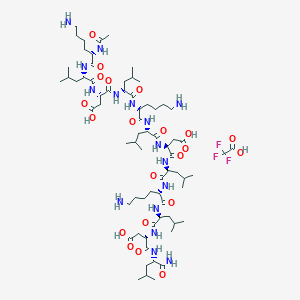


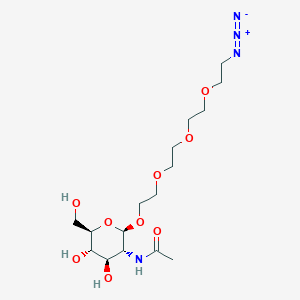

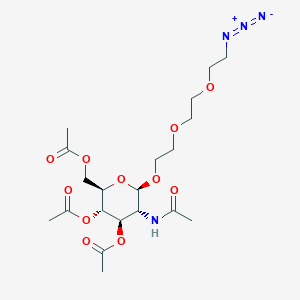
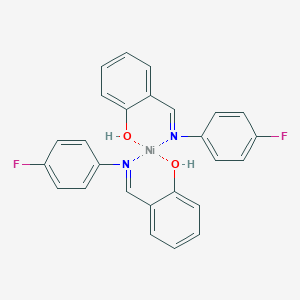

![Bis-[N-(salicylidene)-2,4,6-trifluoroaniline]-nickel(II)](/img/structure/B6297919.png)

![{2,6-Bis[1-(N-4-iodo-2-methylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297928.png)
![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)